molecular formula C14H8Cl2N2O2S B2953487 N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 325988-01-0

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide

Cat. No.: B2953487
CAS No.: 325988-01-0
M. Wt: 339.19
InChI Key: ILQKTENHROSMOJ-UHFFFAOYSA-N
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Description

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring fused with a furan ring and a dichlorophenyl group

Mechanism of Action

Target of Action

The compound N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide, also known as N-(4-(2,5-dichlorophenyl)thiazol-2-yl)furan-2-carboxamide, is a complex molecule that may interact with multiple targets. Thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Thiazole derivatives are known to exhibit a wide range of biological activities . The compound’s interaction with its targets could lead to various changes, depending on the nature of the target and the specific biochemical context.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad biological activities associated with thiazole derivatives , the compound could potentially have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the cyclization of 2-aminothiazole with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The dichlorophenyl group is introduced through a subsequent substitution reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide has shown biological activity, including antimicrobial and antifungal properties. It is being studied for its potential use in developing new drugs to combat infections.

Medicine: The compound has been investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique properties make it suitable for creating compounds with specific desired effects.

Comparison with Similar Compounds

  • Thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities, such as antimicrobial and anti-inflammatory effects.

  • Furan derivatives: Compounds containing the furan ring are known for their antioxidant and anticancer properties.

  • Dichlorophenyl derivatives: These compounds are often used in the development of pesticides and pharmaceuticals due to their stability and reactivity.

Uniqueness: N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide stands out due to its combination of the thiazole and furan rings, which provides a unique structural framework. This combination enhances its biological activity and makes it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2S/c15-8-3-4-10(16)9(6-8)11-7-21-14(17-11)18-13(19)12-2-1-5-20-12/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQKTENHROSMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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